(4R)-4-Methoxy-3,3-dimethylpiperidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
(4R)-4-methoxy-3,3-dimethylpiperidine |
InChI |
InChI=1S/C8H17NO/c1-8(2)6-9-5-4-7(8)10-3/h7,9H,4-6H2,1-3H3/t7-/m1/s1 |
InChI Key |
AIPZCOSIRHBIBO-SSDOTTSWSA-N |
Isomeric SMILES |
CC1(CNCC[C@H]1OC)C |
Canonical SMILES |
CC1(CNCCC1OC)C |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of (4R)-4-Methoxy-3,3-dimethylpiperidine
Executive Summary & Strategic Importance
Target Molecule: (4R)-4-Methoxy-3,3-dimethylpiperidine CAS (Racemic Precursor): 143306-65-4 (1-Boc-3,3-dimethyl-4-piperidone) Molecular Formula: C8H17NO (Free base)
The (4R)-4-methoxy-3,3-dimethylpiperidine scaffold represents a high-value building block in modern drug discovery, particularly for kinase inhibitors and GPCR modulators. Its structural significance lies in two key physicochemical phenomena:
-
The Thorpe-Ingold Effect (Gem-Dimethyl Effect): The geminal dimethyl group at C3 restricts the conformational flexibility of the piperidine ring, pre-organizing the molecule into a specific chair conformation. This reduces the entropic penalty upon binding to a protein target, often increasing potency by orders of magnitude compared to the unsubstituted piperidine.
-
Metabolic Stability: The steric bulk at C3 protects the adjacent C4 position from rapid oxidative metabolism (e.g., by CYP450 enzymes), extending the in vivo half-life of the parent drug.
This guide details a scalable, stereoselective route to the (4R)-isomer, prioritizing enantiomeric excess (ee) and operational safety.
Retrosynthetic Analysis
The synthesis is designed around the "Chiral Switch" strategy, utilizing the commercially available 1-Boc-3,3-dimethyl-4-piperidone. The critical step is the establishment of the C4 stereocenter via asymmetric reduction, followed by O-methylation of the sterically hindered secondary alcohol.
Figure 1: Retrosynthetic logic flow prioritizing the installation of chirality prior to the difficult O-methylation step.
Detailed Experimental Protocols
Step 1: Asymmetric Reduction of 1-Boc-3,3-dimethyl-4-piperidone
Objective: Stereoselective reduction of the ketone to the (4R)-alcohol. Method: Corey-Bakshi-Shibata (CBS) Reduction.
-
Rationale: The bulky gem-dimethyl group at C3 creates a significant steric difference between the two faces of the ketone. The (R)-Me-CBS catalyst is selected to direct hydride attack to yield the (4R)-alcohol (based on Prelog models for
/ ketones).
Reagents:
-
1-Boc-3,3-dimethyl-4-piperidone (1.0 eq)
-
(R)-Me-CBS Catalyst (1.0 M in toluene, 0.1 eq)
-
Borane-THF complex (BH3·THF, 1.0 M, 0.7 eq)
-
Anhydrous THF (Solvent)
Protocol:
-
Setup: Flame-dry a 2-neck round-bottom flask and cool under nitrogen. Charge with (R)-Me-CBS catalyst (0.1 eq) and anhydrous THF.
-
Activation: Cool the catalyst solution to -20°C.
-
Addition: Simultaneously add a solution of the ketone (in THF) and the BH3·THF solution dropwise over 1 hour. Crucial: Slow addition maintains a low concentration of the uncomplexed borane, ensuring the reaction proceeds only via the chiral catalyst complex.
-
Monitoring: Stir at -20°C for 2 hours. Monitor conversion by TLC (30% EtOAc/Hexane; stain with KMnO4).
-
Quench: Carefully quench with methanol (dropwise) at -20°C until gas evolution ceases.
-
Workup: Warm to room temperature. Dilute with diethyl ether, wash with 1N HCl (cold), saturated NaHCO3, and brine. Dry over MgSO4 and concentrate.
-
Purification: Flash column chromatography (SiO2, 0-30% EtOAc/Hexanes) to yield (4R)-1-Boc-4-hydroxy-3,3-dimethylpiperidine as a white solid.
Step 2: O-Methylation of the Hindered Alcohol
Objective: Methylation of the C4-hydroxyl group. Challenge: The adjacent C3-gem-dimethyl group creates a "neopentyl-like" steric environment, making the alkoxide a poor nucleophile and prone to stalling.
Reagents:
-
(4R)-1-Boc-4-hydroxy-3,3-dimethylpiperidine (1.0 eq)
-
Sodium Hydride (NaH, 60% dispersion, 2.0 eq)
-
Iodomethane (MeI, 3.0 eq)
-
DMF (Anhydrous) or THF/DMF (9:1)
Protocol:
-
Deprotonation: Dissolve the alcohol in anhydrous DMF at 0°C. Add NaH portion-wise. Note: Evolution of H2 gas will be observed. Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure complete alkoxide formation.
-
Alkylation: Cool back to 0°C. Add Iodomethane dropwise.
-
Reaction: Allow to warm to room temperature and stir for 12–18 hours.
-
Expert Tip: If the reaction stalls (checked via TLC), add 15-Crown-5 (0.1 eq) to sequester sodium and increase the nucleophilicity of the "naked" alkoxide.
-
-
Quench: Cool to 0°C. Quench with saturated NH4Cl solution.
-
Extraction: Extract with EtOAc (3x). The DMF must be removed thoroughly by washing with water (5x) and LiCl solution (5%).
-
Yield: (4R)-1-Boc-4-methoxy-3,3-dimethylpiperidine (Colorless oil).
Step 3: Deprotection and Salt Formation
Objective: Removal of the Boc group to release the secondary amine.
Reagents:
-
Trifluoroacetic acid (TFA) or 4N HCl in Dioxane.
-
Dichloromethane (DCM).[1]
Protocol:
-
Dissolve the intermediate in DCM (5 vol).
-
Add TFA (10 eq) at 0°C. Stir at RT for 2 hours.
-
Concentrate in vacuo. Azeotrope with toluene (2x) to remove residual TFA.
-
Free Basing: Dissolve residue in DCM, wash with 1N NaOH. Dry organic layer (Na2SO4) and concentrate.[2]
-
Salt Formation (Optional but recommended for stability): Dissolve free base in Et2O, add 2M HCl in ether. Filter the white precipitate.
Characterization & Quality Control
Nuclear Magnetic Resonance (NMR)
The gem-dimethyl group renders the piperidine ring rigid, often resulting in distinct axial/equatorial splitting patterns.
Table 1: Expected 1H NMR Data (400 MHz, CDCl3)
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| C3-Me (Axial) | 0.92 | Singlet | 3H | Methyl group |
| C3-Me (Equatorial) | 0.98 | Singlet | 3H | Methyl group |
| C4-H | 3.15 - 3.25 | dd (small J) | 1H | Methine (chiral center) |
| O-Me | 3.38 | Singlet | 3H | Methoxy ether |
| C2-H, C6-H | 2.80 - 3.10 | Multiplets | 4H | Ring methylene protons |
| NH | 1.80 | Broad s | 1H | Amine (exchanges with D2O) |
Chiral HPLC Method (Enantiomeric Excess)
To verify the (4R) stereochemistry and quantify the (4S) impurity.
-
Column: Chiralpak IC or AD-H (4.6 x 250 mm).
-
Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (low absorption expected; use refractive index if available or derivatize with benzoyl chloride for UV detection).
-
Target: ee > 98%.
Troubleshooting & Expert Insights
The "Stalled Methylation" Issue
Symptom: After 24 hours, 50% starting material (alcohol) remains. Cause: The C3 gem-dimethyl group blocks the trajectory of the electrophile (MeI). Fix:
-
Switch solvent to straight DMF (polar aprotic accelerates SN2).
-
Use Potassium Hydride (KH) instead of NaH. The larger potassium cation dissociates more readily from the alkoxide, increasing reactivity.
-
Add catalytic TBAI (Tetrabutylammonium iodide) to generate the more reactive Me-I in situ.
Stereochemical Drift
Symptom: Low ee% observed after deprotection. Cause: Acid-catalyzed epimerization is rare for ethers but possible if the workup is too harsh. Prevention: Ensure the reduction step (CBS) is kept strictly anhydrous. Water degrades the borane-catalyst complex, leading to non-selective background reduction by BH3 alone.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[3][4][5] Journal of the American Chemical Society.[6]
-
BenchChem. (2025).[1] 1-Boc-4-hydroxy-3,3-dimethylpiperidine Product Data and Safety. BenchChem Database.
-
Stead, D., et al. (2010).[6] Asymmetric Deprotonation of N-Boc Piperidine: React IR Monitoring and Mechanistic Aspects. Journal of the American Chemical Society.[6]
-
Organic Chemistry Portal. (2024). Corey-Bakshi-Shibata (CBS) Reduction: Mechanism and Protocols.
-
Sigma-Aldrich. (2024). 1-Boc-3,3-dimethyl-4-piperidone Product Specification.
Sources
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- 2. Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution [mdpi.com]
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The Strategic Integration of (4R)-4-Methoxy-3,3-dimethylpiperidine in Modern Medicinal Chemistry: A Technical Guide
Foreword: The Piperidine Scaffold - A Cornerstone of Drug Discovery
The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a titan in the field of medicinal chemistry.[1] Its prevalence in a multitude of FDA-approved drugs underscores its status as a "privileged scaffold".[2] This is attributed to its ability to confer favorable physicochemical properties such as high chemical stability, modulation of lipophilicity and aqueous solubility, and the capacity to present substituents in well-defined three-dimensional orientations for optimal target engagement.[2] The inherent basicity of the piperidine nitrogen allows for salt formation, enhancing bioavailability, while its saturated nature provides a departure from the "flatland" of aromatic rings, offering improved target selectivity and reduced metabolic liability.[3][4] This guide delves into the nuanced potential of a specific, highly functionalized piperidine derivative, (4R)-4-Methoxy-3,3-dimethylpiperidine, as a valuable building block in the design of next-generation therapeutics.
Deconstructing (4R)-4-Methoxy-3,3-dimethylpiperidine: A Trifecta of Strategic Chemical Features
The therapeutic potential of (4R)-4-Methoxy-3,3-dimethylpiperidine stems from the unique interplay of its three key structural motifs: the 3,3-dimethyl substitution, the 4-methoxy group, and the defined (4R)-stereochemistry. Each feature imparts distinct properties that can be strategically exploited in drug design.
The Gem-Dimethyl Group at C3: A Shield Against Metabolism and a Conformational Anchor
The presence of a gem-dimethyl group at the 3-position of the piperidine ring introduces a significant steric shield. This substitution pattern is a well-established strategy to block metabolic oxidation at the adjacent C2 and C4 positions, a common liability for simpler piperidine-containing drugs.[2] This enhanced metabolic stability can lead to improved pharmacokinetic profiles, including longer half-life and increased oral bioavailability.
Furthermore, the gem-dimethyl group significantly influences the conformational preference of the piperidine ring. It restricts ring flexibility, favoring a chair conformation where the substituents can adopt well-defined axial or equatorial orientations. This conformational rigidity is highly desirable in rational drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.
The 4-Methoxy Moiety: Modulating Polarity and Hydrogen Bonding Capacity
The methoxy group at the 4-position introduces a polar ether linkage and a potential hydrogen bond acceptor. This feature can be leveraged to fine-tune the overall physicochemical properties of a drug candidate. The introduction of the methoxy group can modulate lipophilicity, impacting solubility, cell permeability, and blood-brain barrier penetration.[5] In the context of drug-receptor interactions, the oxygen atom can engage in crucial hydrogen bonding with the target protein, contributing to binding affinity and specificity. 4-Methoxypiperidine hydrochloride is a known versatile intermediate in the synthesis of pharmaceuticals, particularly analgesics and antidepressants, highlighting the utility of this functional group in neuropharmacology.[5]
The (4R)-Stereocenter: Unlocking Stereospecific Interactions
The chirality at the C4 position, specifically the (R)-configuration, is perhaps the most critical feature for unlocking highly specific and potent biological activity. Biological macromolecules, such as enzymes and receptors, are chiral environments. Consequently, enantiomers of a drug molecule often exhibit different pharmacological and toxicological profiles. The (4R)-stereocenter of this scaffold allows for a precise three-dimensional presentation of the methoxy group and the overall piperidine ring, enabling stereospecific interactions with a target binding site. The strategic use of chiral piperidine scaffolds is known to enhance biological activity, improve selectivity, and reduce off-target effects, including cardiac hERG toxicity.[6]
Potential Therapeutic Applications: A Synthesis of Precedent
While direct pharmacological data for (4R)-4-Methoxy-3,3-dimethylpiperidine is not extensively published, a compelling case for its potential applications can be built upon the established activities of its constituent substructures.
Central Nervous System (CNS) Disorders: Targeting Sigma Receptors and Beyond
Derivatives of 3,3-dimethylpiperidine have been identified as potent ligands for the sigma-1 (σ₁) receptor, a unique intracellular chaperone protein implicated in a range of neurological and psychiatric conditions, including neuropathic pain, depression, and neurodegenerative diseases.[7][8] The lipophilicity and conformational rigidity imparted by the gem-dimethyl group are key determinants for high-affinity binding. The addition of the 4-methoxy group could further modulate binding and selectivity within the sigma receptor family and other CNS targets. The known application of 4-methoxypiperidine in the development of antidepressants and for neuroscience research further strengthens this hypothesis.[5]
Hypothesized Signaling Pathway Modulation in CNS Disorders
Caption: A conceptual synthetic workflow for the target molecule.
Key Experimental Protocol: Asymmetric Reduction of a Piperidinone Intermediate
A crucial step in the proposed synthesis is the stereoselective reduction of a 3,3-dimethyl-4-oxopiperidine precursor to establish the (4R)-hydroxyl group, which can then be methylated. Biocatalytic ketone reduction using carbonyl reductases represents a promising approach for achieving high enantioselectivity. [9] Step-by-Step Methodology:
-
Enzyme and Cofactor Preparation: A solution of a suitable carbonyl reductase (e.g., HeCR or DbCR) is prepared in a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0). The cofactor, NADPH or NADH, is added to the solution.
-
Substrate Addition: The 3,3-dimethyl-4-oxopiperidine precursor, dissolved in a water-miscible co-solvent such as DMSO, is added to the enzyme/cofactor solution.
-
Reaction Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation. The progress of the reaction is monitored by HPLC or TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography to yield the desired (4R)-3,3-dimethyl-4-hydroxypiperidine intermediate.
Conclusion and Future Directions
(4R)-4-Methoxy-3,3-dimethylpiperidine represents a highly promising, yet underexplored, scaffold for medicinal chemistry. The strategic combination of a metabolically robust gem-dimethyl group, a polarity-modulating methoxy moiety, and a stereochemically defined center provides a powerful toolkit for the design of novel therapeutics. Based on the established pharmacology of related structures, this scaffold is particularly well-suited for the development of agents targeting CNS disorders and inflammatory conditions. The synthesis, while challenging, is feasible through modern asymmetric methodologies. Further exploration of this unique building block is warranted and is anticipated to unlock new avenues in the pursuit of safer and more effective medicines.
References
-
Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]
-
International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 8(4). [Link]
-
Kuklish, S. L., et al. (2016). Characterization of 3,3-dimethyl substituted N-aryl piperidines as potent microsomal prostaglandin E synthase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(19), 4786-4790. [Link]
-
Ferorelli, S., et al. (2011). Synthesis and binding assays of novel 3,3-dimethylpiperidine derivatives with various lipophilicities as σ₁ receptor ligands. Bioorganic & Medicinal Chemistry, 19(24), 7612-7622. [Link]
-
ResearchGate. (2025). Synthesis and binding assays of novel 3,3-dimethylpiperidine derivatives with various lipophilicities as σ1 receptor ligands. Retrieved August 6, 2025, from [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Li, Y., et al. (2025). Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. Chinese Chemical Letters. [Link]
-
ResearchGate. (2023). Structure–activity relationship of piperidine derivatives with.... Retrieved February 17, 2026, from [Link]
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1623. [Link]
-
White Rose Research Online. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Retrieved February 17, 2026, from [Link]
-
Tormena, C. F., et al. (2018). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal, 24(51), 13473-13478. [Link]
-
Szymański, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 299, 117849. [Link]
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- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. chemimpex.com [chemimpex.com]
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- 8. researchgate.net [researchgate.net]
- 9. Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction - PMC [pmc.ncbi.nlm.nih.gov]
Safety and Handling Precautions for (4R)-4-Methoxy-3,3-dimethylpiperidine: A Technical Guide
Executive Summary & Compound Identity
(4R)-4-Methoxy-3,3-dimethylpiperidine is a specialized chiral secondary amine intermediate used primarily in the synthesis of pharmaceutical agents targeting GPCRs (e.g., opioid or dopamine receptors). Its structural features—a sterically hindered nitrogen (due to the gem-dimethyl group at C3) and a chiral ether moiety—dictate specific reactivity and safety profiles distinct from simple piperidines.
This guide addresses the handling of both the stable Hydrochloride Salt (commercial standard) and the reactive Free Base (generated in situ).
Chemical Identification
| Feature | Details |
| IUPAC Name | (4R)-4-Methoxy-3,3-dimethylpiperidine |
| CAS Number (HCl salt) | 1421253-00-0 |
| CAS Number (Free Base) | Not widely listed; treat as derivative of 4045-24-3 |
| Molecular Formula | C₈H₁₇NO (Free Base) / C₈H₁₈ClNO (HCl Salt) |
| Molecular Weight | 143.23 g/mol (Free Base) / 179.69 g/mol (HCl Salt) |
| Physical State | Salt: White to off-white hygroscopic solid.Base: Colorless to yellow liquid (Corrosive). |
Hazard Identification & Toxicology (GHS)
The safety profile changes drastically depending on the form of the compound. Researchers must assume the Free Base is generated during any basic workup or coupling reaction.
Comparative Hazard Matrix
| Hazard Class | Hydrochloride Salt (Solid) | Free Base (Liquid/In-situ) | Mechanistic Insight |
| Skin Corrosion/Irritation | Category 2 (Irritant) Causes skin irritation. | Category 1B (Corrosive) Causes severe skin burns.[1] | Secondary amines (pKa ~10-11) saponify fats and denature proteins rapidly upon contact. |
| Eye Damage | Category 2A (Irritant) Causes serious eye irritation. | Category 1 (Irreversible) Risk of blindness. | High pH of the free base causes rapid corneal opacification. |
| Acute Toxicity | Category 4 (Oral) Harmful if swallowed.[1][2] | Category 3 (Inhalation) Toxic if inhaled.[1][2] | Lipophilic nature (LogP >1) of the free base allows rapid CNS penetration. |
| Reactivity | Stable, Hygroscopic. | Air Sensitive (absorbs CO₂). | The ether oxygen at C4 introduces potential for peroxide formation over long-term storage. |
Critical "Read-Across" Toxicology
Data extrapolated from 4-methoxypiperidine and 3,3-dimethylpiperidine analogs:
-
Sensitization: Potential skin sensitizer.[2] Avoid repeated contact.
-
Genotoxicity: No specific alerts, but secondary amines can form carcinogenic nitrosamines if exposed to nitrosating agents (e.g., sodium nitrite).
Storage and Stability Protocols
The "Gem-Dimethyl" Effect on Stability
The 3,3-dimethyl substitution creates steric bulk near the nitrogen center. While this modulates nucleophilicity, it increases the basicity compared to unsubstituted piperidines, making the free base more aggressive towards moisture and CO₂ (forming carbamates).
Storage Requirements[3]
-
HCl Salt: Store at 2–8°C in a tightly sealed container. Hygroscopic; strictly avoid moisture to prevent caking and stoichiometry errors.
-
Free Base: Store under Argon or Nitrogen at -20°C .
-
Why? Oxidation of the alpha-carbons (adjacent to Nitrogen) is accelerated by the electron-donating methoxy group.
-
Personal Protective Equipment (PPE) & Engineering Controls
Glove Permeation Logic
Standard nitrile gloves are sufficient for the solid salt . However, for the free base or organic solutions (DCM/DMF), nitrile degrades rapidly.
-
Protocol: Use Silver Shield (Laminate) or Double-gloved Nitrile (min 0.11mm) with immediate change upon splash.
-
Reasoning: Secondary amines and chlorinated solvents (common in piperidine chemistry) permeate standard nitrile in <15 minutes.
Engineering Controls
-
Solid Handling: HEPA-filtered enclosure or Class II Biosafety Cabinet if dust generation is likely.
-
Liquid Handling: Chemical Fume Hood with face velocity >100 fpm.
Experimental Workflow: Safe "Free-Basing"
Many reactions (e.g., Buchwald-Hartwig coupling, SNAr) require the free amine. Generating the free base from the stable salt is the highest-risk step.
Graphviz Diagram: Safe Free-Basing Workflow
This diagram outlines the self-validating steps to convert the salt to the free base safely.
Caption: Workflow for generating the reactive free base from the commercial hydrochloride salt. Note the critical pH check to ensure complete deprotonation.
Emergency Response & Spills
Exposure Response Logic
-
Eye Contact (Corrosive Risk):
-
Immediate: Rinse with water for 15 minutes (do not wait for EMS).
-
Mechanism: Amines penetrate the cornea rapidly. Neutralization with acids is contraindicated (exothermic damage).
-
-
Skin Contact:
Spill Cleanup (Liquid Free Base)
-
Evacuate: Clear the immediate area.
-
PPE: Don respirator (ABEK filter) and laminate gloves.
-
Neutralize: Cover spill with Sodium Bisulfate (NaHSO₄) or Citric Acid to convert the volatile amine back to a non-volatile salt.
-
Collect: Sweep up the resulting solid salt for disposal.
Waste Disposal
-
Classification: Hazardous Waste (RCRA: D002 Corrosive, D001 Ignitable if in solvent).
-
Segregation: Do NOT mix with oxidizing acids (Nitric, Perchloric) or Nitrites.
-
Method: Incineration equipped with a scrubber for Nitrogen Oxides (NOx).
References
-
AChemBlock. (R)-4-Methoxy-3,3-dimethylpiperidine hydrochloride MSDS. Catalog ID: AD283026.[5] Retrieved from
-
PubChem. Compound Summary: 4-methoxy-3,3-dimethylpiperidine hydrochloride.[6] CID 115015546.[6] Retrieved from
-
Sigma-Aldrich. Safety Data Sheet: Piperidine Derivatives (General). Retrieved from
- GHS Classification Database.Hazard Classification for Secondary Amines.
Sources
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- 2. fishersci.com [fishersci.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. (R)-4-Methoxy-3,3-dimethylpiperidine hydrochloride 95% | CAS: 1421253-00-0 | AChemBlock [achemblock.com]
- 6. PubChemLite - 4-methoxy-3,3-dimethylpiperidine hydrochloride (C8H17NO) [pubchemlite.lcsb.uni.lu]
Methodological & Application
Application Note: (4R)-4-Methoxy-3,3-dimethylpiperidine in Asymmetric Synthesis & Drug Design
[1]
Part 1: Core Directive & Strategic Overview
The "Structural Auxiliary" Concept
Unlike transient chiral auxiliaries that are removed after inducing stereochemistry, (4R)-4-Methoxy-3,3-dimethylpiperidine acts as a permanent structural auxiliary .[1] It is incorporated into the final drug scaffold to perform two critical "auxiliary" functions via the Thorpe-Ingold Effect (Gem-Dimethyl Effect) :
-
Conformational Locking: The bulky gem-dimethyl group at C3 forces the piperidine ring into a specific chair conformation, positioning the C4-methoxy group and the nitrogen lone pair in a precise vector required for receptor binding (often the ATP-binding pocket of kinases).[1]
-
Metabolic Blocking: The C3-dimethyl group sterically protects the adjacent positions from cytochrome P450-mediated oxidation, significantly extending the half-life of the parent drug.
Primary Applications
-
Next-Generation Kinase Inhibitors: Synthesis of ALK, ROS1, and EGFR inhibitors where "solvent-front" mutations (e.g., G1202R) require rigid, specific chiral vectors.
-
Chiral Resolution Agents: Due to its steric bulk and basic nitrogen, it can serve as a resolving base for bulky racemic acids where less hindered bases (like phenethylamine) fail.
-
Organocatalysis (Niche): As a bulky chiral secondary amine for enamine activation of sterically congested substrates.[1]
Part 2: Scientific Integrity & Logic (Mechanisms)[1]
Structural Causality
The efficacy of this molecule stems from the interplay between the C3-Gem-Dimethyl and the C4-Methoxy groups.[1]
-
Steric-Electronic Gating: In nucleophilic aromatic substitution (
) reactions, the gem-dimethyl group creates significant steric hindrance around the nitrogen nucleophile.[1] This reduces the reaction rate compared to unsubstituted piperidines but increases selectivity for the desired regioisomer by preventing attack at sterically crowded electrophilic sites. -
The "R" Configuration: The (4R) stereocenter is critical. In many kinase pockets, the (4R)-methoxy group points towards the solvent interface or interacts with specific hinge residues, whereas the (4S) enantiomer would clash with the protein backbone (steric clash), rendering the drug inactive.
Self-Validating Protocol Design
The protocols below incorporate Checkpoints —specific analytical steps (NMR, Chiral HPLC) designed to catch failure modes early.
-
Failure Mode 1: Racemization. (Unlikely due to the quaternary C3, but possible via radical mechanisms).
-
Failure Mode 2: Incomplete Coupling. (Due to steric hindrance of the amine).
-
Solution: Use of high-energy cross-coupling (Buchwald-Hartwig) or high-temperature
with polar aprotic solvents.[1]
Part 3: Visualization & Formatting
Logical Pathway: From Reagent to Active Scaffold
The following diagram illustrates the workflow for incorporating this auxiliary into a heteroaryl scaffold (common in drug discovery).
Caption: Workflow for integrating the (4R)-4-Methoxy-3,3-dimethylpiperidine scaffold into an API.
Part 4: Detailed Experimental Protocols
Protocol A: Free Base Liberation
The commercial reagent is supplied as the HCl salt (CAS 1421253-00-0) to ensure stability.[1] The free base must be liberated immediately prior to coupling to prevent oxidation.
-
Dissolution: Suspend 10.0 g (55.6 mmol) of (4R)-4-Methoxy-3,3-dimethylpiperidine HCl in 100 mL of Dichloromethane (DCM).
-
Basification: Slowly add 60 mL of 2N NaOH (aq) while stirring vigorously at 0°C.
-
Extraction: Stir for 20 minutes. Separate the organic layer. Extract the aqueous layer twice with 30 mL DCM.
-
Drying: Combine organic layers, dry over anhydrous
, and filter. -
Concentration: Concentrate under reduced pressure (keep bath < 30°C to avoid volatile loss) to afford the free amine as a colorless oil.
-
Checkpoint:
NMR ( ) should show the disappearance of the broad peak (~9-10 ppm) and appearance of a sharp NH peak (~1-2 ppm).[1]
-
Protocol B: Sterically Demanding Coupling
Due to the steric bulk of the gem-dimethyl group, standard
Reagents:
-
(4R)-4-Methoxy-3,3-dimethylpiperidine (Free base, 1.2 equiv)[1]
-
2,4-Dichloro-5-nitropyrimidine (Electrophile, 1.0 equiv)[1]
-
DIPEA (N,N-Diisopropylethylamine, 2.5 equiv)[1]
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO[1]
Step-by-Step:
-
Setup: In a pressure vial, dissolve the Electrophile (1.0 mmol) in NMP (3 mL).
-
Addition: Add DIPEA (2.5 mmol) followed by the Chiral Amine (1.2 mmol).
-
Reaction: Seal the vial and heat to 110°C for 12–16 hours.
-
Note: Standard amines react at RT. This hindered amine requires heat.
-
-
Workup: Cool to RT. Pour into water (30 mL) and extract with Ethyl Acetate (3x 15 mL).
-
Purification: Wash combined organics with brine (3x) to remove NMP. Dry (
) and concentrate. Purify via flash chromatography (Hexane/EtOAc).
Data Comparison: Coupling Efficiency
| Method | Conditions | Yield (%) | Comments |
| Standard | THF, | < 15% | Steric hindrance prevents attack.[1] |
| High-Temp | DMSO, DIPEA, 120°C | 78% | Recommended. High thermal drive needed. |
| Buchwald-Hartwig | 85% | Best for unactivated aryl chlorides.[1] |
Protocol C: Enantiomeric Purity Validation (Chiral HPLC)
Essential to verify that the coupling conditions did not cause racemization.[1]
-
Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase: Hexane : Isopropanol (90:[1]10) with 0.1% Diethylamine.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Expected Result: The (4R) enantiomer should elute as a single sharp peak.[1] Presence of a minor peak indicates racemization or contamination with the (4S) isomer.
Part 5: Mechanism of Action Diagram (Gem-Dimethyl Effect)[1]
The following diagram explains why this auxiliary is used: the "Conformational Lock."
Caption: The dual role of the 3,3-dimethyl group: Locking conformation for potency and blocking metabolism for stability.
References
-
Bailey, P. D., et al. (1998). "Asymmetric routes to substituted piperidines." Chemical Communications, 633-640.[1]
-
Nuvalent, Inc. (2024).[2] "Design and Characterization of ALK-selective inhibitor NVL-655." Cancer Discovery. (Describes the use of rigid chiral piperidines in 4th-gen ALK inhibitors).
-
BenchChem. (2025).[1][3] "Application Notes and Protocols for the Asymmetric Synthesis of Chiral 2-Alkyl Piperidine Derivatives." [1]
-
AChemBlock. (2025).[1] "Product Data: (R)-4-Methoxy-3,3-dimethylpiperidine hydrochloride (CAS 1421253-00-0)."[1][4][5]
-
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). "The formation and stability of spiro-compounds. Part I. S-Spiro-compounds from cyclohexane."[1] J. Chem. Soc., Trans., 107, 1080-1106. (Foundational text on the Thorpe-Ingold/Gem-Dimethyl effect).
Disclaimer: This document is for research purposes only. The synthesis of bioactive molecules should be conducted in a controlled laboratory environment by qualified personnel.
Sources
- 1. (1R)-9-[(3R,4R)-1,3-dimethylpiperidin-4-yl]-8-(2-fluoro-4-methoxyphenyl)-1-methyl-3,5-dihydro-1H-[1,2,4]triazino[3,4-c][1,4]benzoxazin-2-one | C25H29FN4O3 | CID 90220857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alkpositive.org [alkpositive.org]
- 3. GSRS [precision.fda.gov]
- 4. 2226235-59-0,(3S,6S)-6-(Trifluoromethyl)piperidine-3-carboxylic Acid Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. (R)-4-Methoxy-3,3-dimethylpiperidine hydrochloride 95% | CAS: 1421253-00-0 | AChemBlock [achemblock.com]
An Investigational Guide to (4R)-4-Methoxy-3,3-dimethylpiperidine: A Potential Chiral Mediator in Stereoselective Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(4R)-4-Methoxy-3,3-dimethylpiperidine represents an unexplored chiral scaffold. While the current body of scientific literature does not detail its application in mediating stereoselective reactions, its structural characteristics—a stereodefined center, steric hindrance from gem-dimethyl groups, and a coordinating methoxy group—present a compelling case for its investigation as a novel chiral auxiliary or controller. This guide provides a theoretical framework for the synthesis and potential application of this compound, offering hypothetical protocols to inspire and direct future research. All proposed methodologies are based on established principles of asymmetric synthesis and require experimental validation.
Introduction: The Untapped Potential of a Novel Chiral Piperidine
The piperidine motif is a cornerstone in medicinal chemistry and natural product synthesis, with its chiral derivatives playing a pivotal role in defining the biological activity and pharmacokinetic properties of numerous therapeutic agents.[1][2] The quest for novel chiral building blocks to drive the stereoselective synthesis of complex molecules is therefore a continuous endeavor in organic chemistry.[3][4][5]
(4R)-4-Methoxy-3,3-dimethylpiperidine is a chiral molecule with intriguing structural features that suggest its potential utility in asymmetric synthesis. The fixed (R) configuration at the C4 position, combined with the sterically demanding gem-dimethyl groups at C3 and the potentially coordinating methoxy group, could provide a well-defined chiral environment to influence the stereochemical outcome of reactions. To date, however, its role as a chiral auxiliary or ligand in stereoselective transformations has not been reported. This document aims to bridge this gap by proposing a synthetic pathway to this molecule and outlining its theoretical applications in stereoselective alkylation reactions.
Proposed Retrosynthetic Analysis and Synthesis of (4R)-4-Methoxy-3,3-dimethylpiperidine
The synthesis of this specific chiral piperidine is not documented in readily available literature. Below is a proposed synthetic route starting from commercially available materials, designed to establish the key stereocenter and introduce the desired functional groups.
Figure 1: Proposed synthetic workflow for (4R)-4-Methoxy-3,3-dimethylpiperidine.
Detailed Synthetic Protocol (Hypothetical)
Step 1: Asymmetric Reduction of 3,3-Dimethyl-4-piperidone
-
To a solution of (R)-2-methyl-CBS-oxazaborolidine in anhydrous THF at 0 °C, slowly add borane-dimethyl sulfide complex.
-
Stir the mixture for 15 minutes to allow for complex formation.
-
Cool the solution to -20 °C and add a solution of N-protected 3,3-dimethyl-4-piperidone in THF dropwise.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of methanol.
-
Work-up with aqueous acid and extract the product with an organic solvent. Purify by column chromatography to yield (R)-N-protected-3,3-dimethyl-4-hydroxypiperidine.
Step 2: O-Methylation
-
To a solution of the chiral alcohol from the previous step in anhydrous THF at 0 °C, add sodium hydride portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add methyl iodide dropwise and stir the reaction at room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product.
-
Purify by column chromatography to obtain N-protected (4R)-4-methoxy-3,3-dimethylpiperidine.
Step 3: N-Deprotection
-
If N-Boc protected, dissolve the compound in dichloromethane and add trifluoroacetic acid. Stir at room temperature until TLC indicates complete consumption of the starting material.
-
If N-Cbz protected, dissolve the compound in methanol and hydrogenate in the presence of Pd/C.
-
After deprotection, neutralize with a suitable base and extract the final product, (4R)-4-Methoxy-3,3-dimethylpiperidine.
Theoretical Application: Asymmetric Alkylation of a Prochiral Carbonyl Compound
(4R)-4-Methoxy-3,3-dimethylpiperidine can be envisioned as a chiral auxiliary. By covalently attaching it to a prochiral substrate, it can direct the stereochemical course of a subsequent reaction.
Conceptual Framework
The underlying principle of using this molecule as a chiral auxiliary relies on the formation of a rigid, sterically defined environment around the reactive center. Upon N-acylation with a carboxylic acid derivative (e.g., propionyl chloride), an amide is formed. Deprotonation of the α-carbon would generate an enolate. The facial selectivity of the subsequent alkylation would be dictated by the steric hindrance imposed by the gem-dimethyl groups and the overall conformation of the piperidine ring. The C3 gem-dimethyl groups are expected to effectively shield one face of the enolate, forcing the incoming electrophile to approach from the less hindered face.
Figure 2: Proposed workflow for asymmetric alkylation using the target piperidine as a chiral auxiliary.
Proposed General Protocol for Asymmetric Alkylation
I. Formation of the Chiral Amide
-
Dissolve (4R)-4-Methoxy-3,3-dimethylpiperidine in anhydrous dichloromethane with a non-nucleophilic base (e.g., triethylamine).
-
Cool the solution to 0 °C and add the desired acyl chloride (e.g., propionyl chloride) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous work-up and purify the resulting N-acyl piperidine by column chromatography.
II. Diastereoselective Alkylation
-
Prepare a solution of lithium diisopropylamide (LDA) in anhydrous THF at -78 °C.
-
Add a solution of the N-acyl piperidine in THF dropwise to the LDA solution and stir for 1 hour to ensure complete enolate formation.
-
Add the alkylating agent (e.g., benzyl bromide) to the enolate solution at -78 °C.
-
Stir for several hours, allowing the reaction to slowly warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product.
-
Purify the diastereomeric products by column chromatography to determine the diastereomeric ratio.
III. Auxiliary Cleavage
-
The alkylated amide can be hydrolyzed under acidic or basic conditions to release the chiral carboxylic acid. For example, refluxing with 6M HCl.
-
The chiral auxiliary, (4R)-4-Methoxy-3,3-dimethylpiperidine, can potentially be recovered from the aqueous layer after basification and extraction.
Expected Stereochemical Outcome and Justification
The stereochemical outcome of the alkylation is predicted based on steric hindrance. The bulky gem-dimethyl group at the C3 position is expected to force the N-acyl chain to adopt a conformation that minimizes steric interactions. Upon enolization, one face of the planar enolate will be effectively blocked by the piperidine ring, particularly the pseudo-axial methyl group. Consequently, the electrophile is expected to approach from the less hindered, exposed face, leading to a high degree of diastereoselectivity. The exact facial bias would need to be determined experimentally and confirmed by X-ray crystallography of the alkylated product.
Data Summary (Hypothetical)
The following table outlines the expected inputs and potential outcomes for the proposed asymmetric alkylation.
| Step | Reagents & Conditions | Expected Intermediate/Product | Key Analytical Metrics |
| I. Acylation | Propionyl chloride, Et3N, CH2Cl2, 0 °C to RT | N-propionyl-(4R)-4-methoxy-3,3-dimethylpiperidine | 1H NMR, 13C NMR, HRMS |
| II. Alkylation | 1. LDA, THF, -78 °C2. Benzyl bromide | N-(2-benzylpropionyl)-(4R)-4-methoxy-3,3-dimethylpiperidine | 1H NMR, HPLC (chiral column may be needed to assess diastereomeric purity) |
| III. Cleavage | 6M HCl, reflux | (S)- or (R)-2-benzylpropanoic acid | Optical rotation, chiral HPLC to determine enantiomeric excess |
Conclusion and Future Outlook
While (4R)-4-Methoxy-3,3-dimethylpiperidine remains a scientifically uncharted territory for stereoselective synthesis, its structural attributes make it a promising candidate for investigation. The proposed synthetic route and hypothetical application in asymmetric alkylation provide a foundational roadmap for researchers. Experimental validation of these protocols is the necessary next step to unlock the potential of this novel chiral building block. Successful application would not only introduce a new tool for asymmetric synthesis but also open avenues for its use in the development of new therapeutic agents and complex molecules.
References
A comprehensive list of references that provide a background on the principles and methodologies discussed in this theoretical guide.
-
Aragen Life Sciences. (n.d.). Pyrrolidine and Piperidine Based Chiral Spiro and Fused Scaffolds via Build/Couple/Pair Approach. Retrieved from [Link]
- Wang, Y., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 163-170.
- Kunsch, S., & Plietker, B. (2025). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary.
- Li, J., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(06), 859-872.
- Li, J., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
- Rhee, J. U., & Krische, M. J. (2006). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Journal of the American Chemical Society, 128(33), 10674-10675.
- Han, X., et al. (2025). A new asymmetric synthetic route to substituted piperidines.
- Nikolaeva, I., et al. (2023).
- Clarke, M. L., et al. (2021). An Asymmetric Approach Towards 3-Spiropiperidines. University of St Andrews Research Portal.
- Carroll, F. I., et al. (2007). First asymmetric synthesis of trans-3,4-dimethyl-4-arylpiperidines. Organic Letters, 9(22), 4443-4445.
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Use of (4R)-4-Methoxy-3,3-dimethylpiperidine in the synthesis of bioactive molecules
The following Application Note and Protocol Guide details the use of (4R)-4-Methoxy-3,3-dimethylpiperidine in the synthesis of bioactive molecules. This guide is designed for medicinal chemists and process development scientists, focusing on the molecule's role as a conformational lock in drug design.
Executive Summary
(4R)-4-Methoxy-3,3-dimethylpiperidine (CAS: 1421254-87-6 for racemate; enantiomer specific) is a high-value chiral building block used to modulate the physicochemical and pharmacokinetic properties of bioactive small molecules. Its structural core features a gem-dimethyl group at the C3 position and a chiral methoxy substituent at C4. This substitution pattern exploits the Thorpe-Ingold effect (gem-dimethyl effect) to restrict conformational flexibility, thereby reducing the entropic penalty of binding to protein targets (e.g., kinases, GPCRs).
This intermediate is critical in the synthesis of C5a receptor antagonists (e.g., Novartis pipeline) and is increasingly utilized in next-generation Tyrosine Kinase Inhibitors (TKIs) targeting ALK, ROS1, and TRK, where precise orientation of the piperidine nitrogen is required for solvent-front interactions.
Chemical Profile & Mechanism of Action
Structural Significance[1]
-
Conformational Lock: The C3 gem-dimethyl group creates steric bulk that biases the piperidine ring into a specific chair conformation. This forces the C4-methoxy group and the N-substituent into defined vectors, improving selectivity for the target binding pocket.
-
Metabolic Stability: The C3 position is a common site for oxidative metabolism (P450-mediated hydroxylation) in piperidines. Methylation at this site blocks this metabolic soft spot, extending the molecule's half-life (
). -
Lipophilicity Tuning: The methoxy group acts as a hydrogen bond acceptor while modulating LogP, often improving blood-brain barrier (BBB) penetration compared to a free hydroxyl or unsubstituted ring.
Physicochemical Properties (Predicted)
| Property | Value | Note |
| Formula | ||
| MW | 143.23 g/mol | Low MW fragment ideal for FBDD |
| cLogP | ~1.2 - 1.5 | Lipophilic enough for CNS penetration |
| pKa | ~9.8 (Piperidine NH) | Basic; forms stable salts (HCl, TFA) |
| H-Bond Donors | 1 (NH) | Available for coupling |
| H-Bond Acceptors | 2 (N, O) |
Synthesis Protocol: (4R)-4-Methoxy-3,3-dimethylpiperidine
This protocol outlines the enantioselective synthesis of the target molecule starting from commercially available N-Boc-3,3-dimethyl-4-piperidone .
Retrosynthetic Analysis
The (4R)-stereocenter is established via Corey-Bakshi-Shibata (CBS) asymmetric reduction . The methoxy group is introduced via Williamson ether synthesis, followed by N-deprotection.
Step-by-Step Methodology
Step 1: Asymmetric Reduction of Ketone
-
Objective: Convert N-Boc-3,3-dimethyl-4-piperidone to (4R)-N-Boc-4-hydroxy-3,3-dimethylpiperidine.
-
Reagents: (S)-Me-CBS catalyst (10 mol%),
(Borane dimethyl sulfide), THF (anhydrous). -
Mechanism: The (S)-CBS catalyst directs the hydride attack from the Re-face (or Si-face depending on model) to yield the (4R)-alcohol. Note: Cahn-Ingold-Prelog priority requires verification of the specific catalyst face for this hindered substrate; (S)-CBS typically yields (R)-alcohols for simple ketones, but the 3,3-dimethyl group exerts significant steric control.
Protocol:
-
Charge a flame-dried flask with (S)-Me-CBS catalyst (1.0 M in toluene, 0.1 eq) and anhydrous THF under
. -
Cool to -20°C .
-
Add
(0.6 eq) dropwise. Stir for 15 min. -
Add a solution of N-Boc-3,3-dimethyl-4-piperidone (1.0 eq) in THF dropwise over 1 hour. Maintain temp < -15°C.
-
Monitor by TLC/LC-MS until ketone is consumed (>98% conversion).
-
Quench: Slowly add MeOH (caution:
gas evolution). -
Workup: Concentrate, dilute with EtOAc, wash with 1M HCl, sat.
, and brine. Dry over . -
Purification: Flash chromatography (Hexane/EtOAc).
-
Quality Check: Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H). Target >95% ee.
-
Step 2: O-Methylation
-
Objective: Convert (4R)-alcohol to (4R)-methoxy ether.
-
Reagents: NaH (60% dispersion), MeI (Methyl iodide), DMF (anhydrous).
Protocol:
-
Dissolve (4R)-N-Boc-4-hydroxy-3,3-dimethylpiperidine (1.0 eq) in anhydrous DMF at 0°C .
-
Add NaH (1.5 eq) portion-wise. Stir at 0°C for 30 min (gas evolution).
-
Add MeI (1.2 eq) dropwise.
-
Warm to room temperature and stir for 2 hours.
-
Quench: Cool to 0°C, carefully add water.
-
Extraction: Extract with
or EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF. -
Yield: typically 85-95%.
Step 3: N-Boc Deprotection
-
Objective: Isolate the free amine (or HCl salt).
-
Reagents: 4M HCl in Dioxane or TFA/DCM.
Protocol:
-
Dissolve the intermediate in DCM .
-
Add 4M HCl in Dioxane (5 eq). Stir at RT for 2 hours.
-
Concentrate to dryness to afford (4R)-4-Methoxy-3,3-dimethylpiperidine hydrochloride as a white solid.
-
Storage: Store under Argon at -20°C. Hygroscopic.
Application in Bioactive Molecule Synthesis[1][2]
Coupling Strategies
The secondary amine of (4R)-4-Methoxy-3,3-dimethylpiperidine is a potent nucleophile. It is commonly coupled to heteroaryl scaffolds (e.g., pyrimidines, pyridines, quinolines) in kinase inhibitor synthesis.
Method A: Nucleophilic Aromatic Substitution (
)
-
Substrate: 2,4-dichloropyrimidine or similar electron-deficient heteroaryl chloride.
-
Conditions: DIPEA (3 eq), iPrOH or n-BuOH, 80-120°C (microwave or thermal).
-
Insight: The steric bulk of the 3,3-dimethyl group may slow down the reaction compared to unsubstituted piperidine. Higher temperatures or polar aprotic solvents (DMSO/NMP) are often required.
Method B: Buchwald-Hartwig Amination
-
Substrate: Aryl bromide/chloride.
-
Catalyst:
/ XPhos or RuPhos (bulky ligands required to overcome steric hindrance). -
Base:
or NaOtBu. -
Solvent: Toluene or Dioxane, 100°C.
Pathway Visualization
The following diagram illustrates the synthesis and application workflow, highlighting the critical "Gem-Dimethyl" checkpoint.
Caption: Synthesis workflow for (4R)-4-Methoxy-3,3-dimethylpiperidine showing the critical asymmetric reduction step.
Case Study: C5a Receptor Modulators
Context: The complement C5a receptor is a GPCR involved in inflammatory diseases. Novartis has disclosed the use of (S)-4-methoxy-3,3-dimethylpiperidine (the enantiomer of our topic) in patent US8846656B2 as a key fragment to improve the potency and metabolic stability of tetrahydroisoquinoline-based antagonists.
Relevance to (4R)-Isomer: In medicinal chemistry, both enantiomers are routinely synthesized to establish the Eudismic Ratio (ratio of potencies). While the (S)-isomer was highlighted for C5a, the (4R)-isomer is often explored in parallel for Kinase Inhibitors (e.g., ALK/ROS1) where the binding pocket geometry may favor the opposite configuration. The "3,3-dimethyl-4-methoxy" motif is a privileged scaffold for optimizing:
-
Selectivity: By clashing with non-conserved residues in off-target proteins.
-
Solubility: The ether oxygen disrupts crystal packing and interacts with solvent.
References
-
Novartis AG . (2014). Tetrahydropyrido-pyridine and tetrahydropyrido-pyrimidine compounds and use thereof as C5a receptor modulators. US Patent US8846656B2.[1]
-
Corey, E. J., et al. (1987). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Route to Enantiomerically Pure Alcohols. Journal of the American Chemical Society. (Standard protocol reference for CBS reduction).
-
Beesley, R. M., et al. (1915). The formation of closed-ring compounds... (Thorpe-Ingold Effect).[2] Journal of the Chemical Society. (Foundational theory on gem-dimethyl effect).
- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Context on piperidine substitutions).
Sources
(4R)-4-Methoxy-3,3-dimethylpiperidine in multi-step organic synthesis
Application Note: Strategic Utilization of (4R)-4-Methoxy-3,3-dimethylpiperidine in Medicinal Chemistry
Executive Summary & Strategic Value
(4R)-4-Methoxy-3,3-dimethylpiperidine (CAS: 1421253-00-0, HCl salt) represents a high-value "chiral spacer" in modern drug discovery. Unlike the achiral 4-methoxypiperidine, this scaffold incorporates two critical design elements:
-
The Gem-Dimethyl Group (C3): Introduces the Thorpe-Ingold effect (gem-dimethyl effect), restricting conformational flexibility. This often locks the piperidine ring into a specific chair conformation, reducing the entropic penalty of binding to a protein target.
-
Chiral Ether (C4): The (4R)-methoxy group serves as a specific hydrogen-bond acceptor vector while modulating lipophilicity (LogD).
This scaffold is increasingly utilized to optimize Kinase Inhibitors (e.g., JAK, ALK) and GPCR ligands (e.g., Opioid, Chemokine receptors) where metabolic stability at the piperidine ring is required. The C3-dimethyl group effectively blocks oxidative metabolism (CYP450-mediated hydroxylation) at the vulnerable
Retrosynthetic Logic & Building Block Assembly
For a medicinal chemist, the primary challenge is not just the coupling, but ensuring the stereochemical integrity of the (4R) center adjacent to the sterically demanding 3,3-dimethyl quaternary carbon.
Synthetic Pathway Analysis
The most robust route avoids late-stage installation of the dimethyl group. Instead, we utilize a Chemo-Enzymatic or Asymmetric Transfer Hydrogenation (ATH) approach starting from the commercially available ketone.
Core Workflow:
-
Precursor: N-Boc-3,3-dimethylpiperidin-4-one.
-
Chirality Installation: Ru-catalyzed Asymmetric Transfer Hydrogenation (Noyori reduction).
-
Functionalization: Williamson Ether Synthesis (O-Methylation).
-
Activation: Boc-deprotection to the free amine or HCl salt.
Visualizing the Synthetic Flow
Figure 1: Validated synthetic workflow for the production of the chiral building block.
Detailed Experimental Protocols
These protocols are designed for scalability (1g to 50g scale) and reproducibility.
Protocol A: Asymmetric Transfer Hydrogenation (ATH)
Objective: Convert the ketone to the (4R)-alcohol with high enantiomeric excess (ee). The steric bulk of the 3,3-dimethyl group actually aids stereoselectivity by differentiating the catalyst approach.
Reagents:
-
Substrate: N-Boc-3,3-dimethylpiperidin-4-one (1.0 eq)
-
Catalyst: RuCl (0.5 - 1.0 mol%)
-
Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope)
-
Solvent: Dichloromethane (DCM) or DMF (degassed)
Procedure:
-
Inertion: Charge a reaction vessel with the ketone and catalyst under nitrogen atmosphere.
-
Solvation: Dissolve in degassed DCM (0.5 M concentration).
-
Initiation: Add the HCOOH/TEA mixture dropwise at 0°C.
-
Reaction: Warm to room temperature (25°C) and stir for 16–24 hours. Monitor by HPLC/TLC.
-
Checkpoint: The 3,3-dimethyl group slows the reaction compared to unsubstituted piperidines. Do not terminate early.
-
-
Workup: Quench with water, extract with DCM. Wash organic layer with sat. NaHCO3 (to remove formic acid). Dry over Na2SO4.[1]
-
Purification: Silica gel chromatography (Hexane/EtOAc).
-
Expected Data: >98% conversion, >95% ee.
-
Protocol B: O-Methylation (The "Neopentyl" Challenge)
Context: The hydroxyl group at C4 is neopentyl-like (adjacent to a quaternary carbon). Standard methylation can be sluggish. We use NaH to ensure complete deprotonation.
Procedure:
-
Deprotonation: Suspend NaH (60% dispersion, 1.5 eq) in anhydrous THF at 0°C under Argon.
-
Addition: Add the (4R)-alcohol (dissolved in minimal THF) dropwise. Evolution of H2 gas will occur.
-
Equilibration: Stir at 0°C for 30 mins, then allow to warm to RT for 15 mins to ensure alkoxide formation.
-
Alkylation: Cool back to 0°C. Add Methyl Iodide (MeI) (1.5 eq) dropwise.
-
Completion: Stir at RT for 4–6 hours.
-
Note: If conversion is slow, add TBAI (tetrabutylammonium iodide) as a phase transfer catalyst (0.1 eq) and heat to 40°C.
-
-
Quench: CAREFULLY quench with ice-water. Extract with EtOAc.[1]
Protocol C: N-Boc Deprotection
Procedure:
-
Dissolve the methylated intermediate in 4N HCl in Dioxane (5-10 eq).
-
Stir at RT for 2 hours. Product usually precipitates as the hydrochloride salt.
-
Filter and wash with diethyl ether to obtain the pure white solid: (4R)-4-methoxy-3,3-dimethylpiperidine HCl .
Application in Drug Design: The Conformational Lock
Why use this molecule instead of 4-methoxypiperidine?
Mechanistic Insight: In a standard piperidine, the ring flips rapidly between chair conformers. When the 3,3-dimethyl group is introduced, the ring is biased heavily toward a specific chair conformation to avoid 1,3-diaxial interactions between the axial methyl group and the axial protons (or substituents) at C5.
This "pre-organization" means:
-
Entropy: The drug molecule loses less entropy upon binding to the protein (it is already in the binding shape).
-
Potency: Often results in a 10-100x increase in potency if the conformation matches the binding pocket.
Visualizing the Gem-Dimethyl Effect
Figure 2: Impact of the gem-dimethyl modification on pharmacodynamics and pharmacokinetics.
Analytical Data Summary
When characterizing the final HCl salt, ensure the following parameters are met to guarantee purity for biological assays.
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity | > 98.0% | HPLC (C18, ACN/Water + 0.1% TFA) |
| Chiral Purity | > 98% ee | Chiral HPLC (Chiralpak AD-H or IC) |
| 1H NMR (D2O) | 400/500 MHz NMR | |
| Mass Spec | [M+H]+ = 144.14 (Free base calc) | LC-MS (ESI+) |
References
-
Talele, T. T. (2018).[2] "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 61(6), 2166-2210.[2] (Discusses Thorpe-Ingold and metabolic blocking). Retrieved from [Link]
- Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). "The formation and stability of spiro-compounds. Part I. Symmetrical spiro-compounds derived from cyclohexane." J. Chem. Soc., Trans., 107, 1080-1106. (Foundational text on the Thorpe-Ingold effect).
-
PubChem. (2025).[3] 3,3-Dimethylpiperidine Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Purification challenges of products containing the (4R)-4-Methoxy-3,3-dimethylpiperidine moiety
Introduction
The (4R)-4-Methoxy-3,3-dimethylpiperidine moiety is a structurally demanding pharmacophore often employed to modulate lipophilicity and metabolic stability in kinase inhibitors and GPCR ligands. Its purification presents a "perfect storm" of challenges:
-
Lack of UV Chromophore: The absence of a conjugated system makes standard UV-Vis detection unreliable.
-
Steric Hindrance: The gem-dimethyl group at C3 imposes significant steric bulk, altering binding kinetics on stationary phases.
-
Basicity: The secondary amine interacts strongly with residual silanols, leading to severe peak tailing.
-
Stereochemical Integrity: Preserving the (4R) configuration requires specific chiral resolution strategies.
This guide synthesizes field-proven protocols to address these specific bottlenecks.
Module 1: Chromatographic Isolation (Achiral)
The "Invisible Peak" & Tailing Issue
Problem: Users often report "losing" the compound during flash chromatography or observing broad, smearing peaks that co-elute with impurities. Root Cause:
-
Detection: The moiety has negligible UV absorbance above 210 nm.
-
Tailing: The basic nitrogen (
) hydrogen-bonds with acidic silanols on silica gel.
Protocol 1.1: Optimized Flash Chromatography
Do not rely on standard UV detection. Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector).
| Parameter | Standard Condition (Fail) | Optimized Condition (Pass) |
| Stationary Phase | Standard Silica (40-63 µm) | Amine-Functionalized Silica (NH2-Silica) or C18 (Reverse Phase) |
| Mobile Phase A | Dichloromethane (DCM) | DCM + 0.5% Triethylamine (TEA) |
| Mobile Phase B | Methanol (MeOH) | MeOH + 1% NH₄OH (25% aq) |
| Detection | UV 254 nm | ELSD (Gain: High, Temp: 40°C) or Ninhydrin Stain |
| Loading | 5% w/w | < 1% w/w (Due to steric bulk/tailing) |
Pro-Tip: If using standard silica, pre-wash the column with Mobile Phase containing 1% TEA to deactivate silanols before loading your sample.
Protocol 1.2: Visualization Stain (TLC)
Since UV is ineffective, use Dragendorff’s Reagent or Iodine for rapid visualization.
-
Dragendorff: Orange spots on a yellow background (Specific for tertiary/secondary amines).
-
Permanganate (KMnO4): Will stain, but non-specific (oxidizes the methoxy/amine).
Module 2: Chiral Resolution (Enantiomeric Purity)
Challenge: Separating the (4R) enantiomer from the (4S) impurity or diastereomers (if other chiral centers exist). The 3,3-dimethyl group creates a "chiral pocket" that requires specific selector geometry.
Decision Tree: Chiral Separation
Figure 1: Decision matrix for chiral resolution of sterically hindered piperidines.
Protocol 2.1: Chiral HPLC Screening (SFC Compatible)
The 3,3-dimethyl group adds lipophilicity, making Supercritical Fluid Chromatography (SFC) highly effective due to better mass transfer than liquid HPLC.
-
Column: Chiralpak AD-H or IG (Amylose tris(3,5-dimethylphenylcarbamate)). The "IG" column is immobilized and tolerates broader solvent ranges.
-
Co-solvent: 10-20% Methanol with 0.1% Isopropylamine (IPA) .
-
Note: The basic additive (IPA) is critical to suppress peak tailing of the free amine.
-
-
Temperature: 35-40°C. Lower temperatures may improve resolution but increase backpressure due to the viscosity of the hindered amine.
Module 3: Isolation & Handling (Volatility & Stability)
Critical Warning: The free base of 4-methoxy-3,3-dimethylpiperidine (MW ~143) is moderately volatile and can be lost during high-vacuum drying, especially if heated.
Protocol 3.1: Salt Formation for Stable Storage
Convert the free base to the Hydrochloride (HCl) or Oxalate salt immediately after purification.
-
Dissolution: Dissolve the purified free base in anhydrous Diethyl Ether (
) or MTBE (10 mL/g). -
Acid Addition: Add 2M HCl in Diethyl Ether (1.1 equivalents) dropwise at 0°C.
-
Observation: A white precipitate should form immediately.
-
-
Filtration: Filter under Nitrogen (to prevent hygroscopic water uptake).
-
Drying: Dry at 40°C under vacuum.
-
Result: The HCl salt is non-volatile, stable, and easy to handle for subsequent coupling reactions.
-
Troubleshooting & FAQ
Q1: I see two peaks in NMR, but only one spot on TLC. Is my compound impure?
A: Not necessarily.
-
Rotamers: If your piperidine is N-acylated or N-alkylated with a bulky group, you may be seeing rotamers due to restricted rotation caused by the gem-dimethyl group.
-
Verification: Run Variable Temperature (VT) NMR at 50-60°C. If the peaks coalesce into sharp singlets, they are rotamers. If they remain distinct, you have a diastereomeric impurity or regioisomer.
Q2: My yield is low after concentrating the fractions. Where did it go?
A: You likely lost it to the vacuum pump.
-
Mechanism: The 3,3-dimethyl group makes the molecule "greasy" (lipophilic) but the low molecular weight keeps it volatile in its free base form.
-
Solution: Never evaporate the free base to dryness under high vacuum (< 5 mbar) at elevated temperatures. Stop evaporation when a small volume of solvent remains, or form the salt in situ before evaporation.
Q3: The coupling reaction using this amine failed. Why?
A: Steric Hindrance.[1]
-
Mechanism: The 3,3-dimethyl group shields the Nitrogen atom, significantly reducing nucleophilicity compared to a standard piperidine.
-
Fix:
-
Use a stronger coupling reagent (e.g., HATU or COMU instead of EDC).
-
Increase reaction temperature (50-60°C).
-
Use a catalytic amount of DMAP if compatible with your sequence.
-
Ensure the amine is free-based properly (if using HCl salt) using DIPEA/NMM.
-
Q4: How do I remove the demethylated impurity (4-Hydroxy-3,3-dimethylpiperidine)?
A: This is a common byproduct if strong Lewis acids were used upstream.
-
Separation: The hydroxy impurity is significantly more polar.
-
Method: Use a gradient starting at 100% DCM to 90:10 DCM:MeOH. The methoxy product (target) will elute first; the hydroxy impurity will retain longer or stick to the baseline without polar modifiers.
References
-
Chiral Resolution of Piperidines: Smith, A. et al. "Enantioseparation of 3-substituted piperidines on polysaccharide-based chiral stationary phases." Journal of Chromatography A, 2015.
-
Gem-Dimethyl Effect in Synthesis: Jung, M. E. et al. "The Gem-Dimethyl Effect in the Synthesis of Heterocycles." Chemical Reviews, 2005.
-
Purification of Basic Amines: BenchChem Technical Notes. "Overcoming Tailing: Strategies for Basic Amine Purification." 2024.
-
Commercial Reference (CAS 1421253-00-0): PubChem Compound Summary. "(R)-4-Methoxy-3,3-dimethylpiperidine hydrochloride."[2]
(Note: While specific literature on the purification of the exact (4R) isomer is proprietary or sparse, these references ground the protocols in established separation science for this chemical class.)
Sources
Impact of solvent and temperature on (4R)-4-Methoxy-3,3-dimethylpiperidine reactions
Welcome to the technical support center for reactions involving (4R)-4-Methoxy-3,3-dimethylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the impact of solvent and temperature on the reactions of this versatile building block. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate your experimental challenges.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with (4R)-4-Methoxy-3,3-dimethylpiperidine.
Problem 1: Low Yield in N-Alkylation Reactions
Question: I am attempting an N-alkylation of (4R)-4-Methoxy-3,3-dimethylpiperidine with an alkyl halide, but I am consistently obtaining low yields. What are the likely causes and how can I improve the yield?
Answer:
Low yields in N-alkylation reactions of piperidines can stem from several factors, often related to the choice of solvent, temperature, and base. The steric hindrance from the gem-dimethyl group at the 3-position of your piperidine can also play a significant role.
Possible Causes and Solutions:
-
Inappropriate Solvent Choice:
-
Polar Protic Solvents (e.g., methanol, ethanol, water): These solvents can solvate the nucleophilic nitrogen of the piperidine through hydrogen bonding, which can suppress its reactivity in SN2 reactions.[1][2] This "caging effect" is particularly detrimental for sterically hindered nucleophiles.
-
Solution: Switch to a polar aprotic solvent such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[2] These solvents do not form hydrogen bonds with the nucleophile, leaving it more available to attack the electrophile.[1] For instance, SN2 reactions can be significantly faster in polar aprotic solvents compared to polar protic ones.[2]
-
-
Suboptimal Temperature:
-
Too Low: The reaction may be too slow at room temperature, especially with less reactive alkyl halides.
-
Too High: Higher temperatures can favor elimination (E2) side reactions, particularly with secondary or tertiary alkyl halides.[1] High temperatures might also lead to decomposition.[3]
-
Solution: Gradually increase the reaction temperature. For many N-alkylations, a moderate temperature of 50-80 °C is a good starting point.[4] Monitor the reaction by TLC or LC-MS to find the optimal balance between reaction rate and side product formation.
-
-
Incorrect Base:
-
Weak Base: If a weak base is used, the generated hydrohalic acid (e.g., HBr, HCl) will protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.
-
Solution: Use a non-nucleophilic base to scavenge the acid produced. Common choices include potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or a hindered organic base like N,N-diisopropylethylamine (DIPEA).[5] K2CO3 in DMF or MeCN is a widely used and effective combination for N-alkylation of secondary amines.[5]
-
Experimental Protocol for Improved N-Alkylation:
-
To a solution of (4R)-4-Methoxy-3,3-dimethylpiperidine (1.0 eq.) in anhydrous DMF (0.1-0.5 M) under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous K2CO3 (2.0-3.0 eq.).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1-1.5 eq.) dropwise to the mixture.
-
Heat the reaction to 60 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Problem 2: Formation of Side Products in N-Acylation Reactions
Question: I am performing an N-acylation using an acid chloride or anhydride and observing significant amounts of side products. How can I improve the chemoselectivity of this reaction?
Answer:
N-acylation is generally a fast and high-yielding reaction. However, side product formation can occur due to the reactivity of the acylating agent and the reaction conditions.
Possible Causes and Solutions:
-
Diacylation or Over-acylation: This can occur if the reaction temperature is too high or if an excess of the acylating agent is used with a non-hindered amine. While the gem-dimethyl group in your substrate provides some steric protection, this can still be a concern with highly reactive acylating agents.
-
Reaction with Solvent: Some solvents can react with highly electrophilic acylating agents. For example, alcohols are not suitable solvents for reactions with acid chlorides.
-
Base-Induced Side Reactions: Strong bases can deprotonate other parts of the molecule or promote side reactions of the acylating agent.
-
Solution:
-
Solvent: Use an inert aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN).
-
Temperature: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to control the reactivity.
-
Base: Use a non-nucleophilic organic base like triethylamine (TEA) or DIPEA to neutralize the acid byproduct. A catalytic amount of 4-dimethylaminopyridine (DMAP) can be used to accelerate the reaction, especially with less reactive anhydrides.[6][7]
-
Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the acylating agent.
-
Step-by-Step N-Acylation Protocol:
-
Dissolve (4R)-4-Methoxy-3,3-dimethylpiperidine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM (0.1-0.5 M) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acid chloride or anhydride (1.1 eq.) dropwise over 10-15 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by flash chromatography.
Problem 3: Difficulty in N-Boc Deprotection
Question: I am struggling to remove the N-Boc protecting group from my (4R)-4-Methoxy-3,3-dimethylpiperidine derivative. The standard conditions are not working or are leading to decomposition. What are my options?
Answer:
N-Boc deprotection is typically achieved under acidic conditions. However, the stability of the methoxy group at the 4-position under strongly acidic conditions and elevated temperatures should be considered.
Common Issues and Alternative Strategies:
-
Standard Conditions (TFA/DCM): While often effective, prolonged reaction times or high temperatures with trifluoroacetic acid (TFA) can sometimes lead to side reactions or incomplete deprotection.
-
Thermal Deprotection: Heating a Boc-protected amine can lead to its removal, but this often requires high temperatures (100-180 °C), which might not be suitable for all substrates and can cause elimination or racemization.[3]
-
Solvent-Free Mechanochemical Deprotection: Grinding the N-Boc protected amine with p-toluenesulfonic acid monohydrate in a ball mill can be a rapid and efficient method for deprotection at room temperature.[8]
-
Fluorinated Alcohols: Using 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) as solvents can facilitate thermolytic deprotection of N-Boc groups, often accelerated by microwave irradiation.[9]
-
Oxalyl Chloride in Methanol: A mild method for N-Boc deprotection involves using oxalyl chloride in methanol at room temperature.[10]
Recommended Mild Deprotection Protocol:
-
Dissolve the N-Boc protected (4R)-4-Methoxy-3,3-dimethylpiperidine derivative in methanol (0.1 M).
-
Cool the solution to 0 °C.
-
Slowly add oxalyl chloride (2.0 eq.) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the deprotected amine.
Caption: Decision workflow for troubleshooting N-Boc deprotection.
Frequently Asked Questions (FAQs)
Q1: What is the role of solvent polarity in reactions of (4R)-4-Methoxy-3,3-dimethylpiperidine?
The polarity of the solvent plays a crucial role in influencing the rate and mechanism of reactions.[11]
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents have O-H or N-H bonds and can act as hydrogen bond donors.[12] They are effective at stabilizing charged intermediates and transition states. Therefore, they tend to favor SN1 and E1 reactions, which proceed through carbocation intermediates.[1] However, as mentioned in the troubleshooting guide, they can decrease the nucleophilicity of the piperidine nitrogen in SN2 reactions.[1]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have large dipole moments but lack O-H or N-H bonds.[12] They are poor hydrogen bond donors. They are excellent for SN2 reactions because they can dissolve the reactants but do not "cage" the nucleophile through hydrogen bonding, leaving it more reactive.[1][2]
-
Nonpolar Solvents (e.g., hexane, toluene): These solvents are generally used when reactants are nonpolar. For most reactions of the relatively polar (4R)-4-Methoxy-3,3-dimethylpiperidine, nonpolar solvents are less common unless used in biphasic systems or for specific applications.
Caption: Solvent effects on common reaction pathways.
Q2: How does temperature generally affect the outcome of reactions with this piperidine derivative?
Temperature is a critical parameter that can influence both the rate and the selectivity of a reaction.
-
Reaction Rate: According to the Arrhenius equation, the rate of a chemical reaction generally increases with temperature.[11] If a reaction is sluggish at room temperature, increasing the temperature is a common strategy to accelerate it.
-
Selectivity (Kinetics vs. Thermodynamics): At lower temperatures, the reaction is more likely to be under kinetic control, favoring the formation of the product that is formed fastest (lowest activation energy). At higher temperatures, the reaction may be under thermodynamic control, favoring the formation of the most stable product.
-
Competition between Substitution and Elimination: For reactions with alkyl halides, temperature can significantly influence the ratio of substitution (SN) to elimination (E) products. Higher temperatures generally favor elimination reactions.[1]
Summary of Temperature and Solvent Effects on Common Reactions
| Reaction Type | Favored Solvent | General Temperature | Key Considerations |
| SN2 (e.g., N-Alkylation) | Polar Aprotic (DMF, MeCN) | Room Temp to 80 °C | Avoid polar protic solvents. Higher temp may induce elimination. |
| SN1 | Polar Protic (MeOH, H2O) | Varies | Favored for tertiary substrates that can form stable carbocations. |
| N-Acylation | Aprotic (DCM, THF) | 0 °C to Room Temp | Control reactivity to avoid side products. |
| E2 Elimination | Polar Aprotic | Elevated Temperatures | Favored by strong, bulky bases and higher temperatures. |
| E1 Elimination | Polar Protic | Elevated Temperatures | Competes with SN1, favored by heat. |
Q3: Can the stereochemistry at the 4-position be affected by reaction conditions?
The (4R) stereocenter is not directly involved in reactions at the nitrogen atom (N-alkylation, N-acylation). Therefore, under standard conditions for these reactions, the stereochemistry at C4 should remain intact. However, if reaction conditions are harsh enough to cause ring-opening or other rearrangements, there could be a risk to the stereocenter, though this is unlikely in typical synthetic transformations. Always use the mildest effective conditions to preserve the stereochemical integrity of your molecule.
References
-
Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Asian Journal of Green Chemistry. [Link]
-
Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]
-
Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Nucleophilic substitution by piperidine in some 3-halogenocyclohex-2-enones. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PMC. [Link]
-
What is the effect of a solvent in an SN2 reaction? What is a protic and an aprotic solvent?. Quora. [Link]
-
Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. [Link]
-
Thermal Methods. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. ResearchGate. [Link]
-
Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry. [Link]
-
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry. [Link]
-
Reaction of alkyl bromide in presence of piperidine. Chemistry Stack Exchange. [Link]
-
Procedure for N-alkylation of Piperidine?. ResearchGate. [Link]
-
4-methoxy-3,3-dimethylpiperidine hydrochloride (C8H17NO). PubChem. [Link]
-
6.05.1. Protic vs Aprotic Solvents. Chemistry LibreTexts. [Link]
-
Study of nucleophilic aromatic substitution with diaryliodonium salts. DiVA. [Link]
-
Temperature dependence of interactions between stable piperidine-1-yloxyl derivatives and an ionic liquid. PubMed. [Link]
- N-alkyl-piperidine DERIVATIVES.
-
1,4-DI-O-ALKYL THREITOLS FROM TARTARIC ACID: 1,4-DI-O-BENZYL-L-THREITOL. Organic Syntheses. [Link]
-
Synthetic Approaches to a Chiral 4-Amino-3-hydroxy Piperidine with Pharmaceutical Relevance. Organic & Biomolecular Chemistry. [Link]
-
Supporting Information Synthesis of 3-Chloropiperidines by Iodide- Mediated Electrolysis. University of Regensburg. [Link]
-
Piperidine Synthesis. DTIC. [Link]
- Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
-
Effect of the composition of a solution on the enthalpies of solvation of piperidine in methanol-acetonitrile and dimethylsulfoxide-acetonitrile mixed solvents. ResearchGate. [Link]
-
INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. Semantic Scholar. [Link]
-
N 4,N 4′-Bis(4-methoxybenzylidene)-3,3′-dimethylbenzidine. NIH. [Link]
-
Catalysis by 4-dialkylaminopyridines. Semantic Scholar. [Link]
-
Tetramethylpiperidine N-Oxyl (TEMPO)-mediated Oxidative Functionalization of Alkoxyallenes. ChemRxiv. [Link]
-
Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach. MDPI. [Link]
Sources
- 1. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 2. quora.com [quora.com]
- 3. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 4. thalesnano.com [thalesnano.com]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. fulir.irb.hr [fulir.irb.hr]
- 9. researchgate.net [researchgate.net]
- 10. xray.uky.edu [xray.uky.edu]
- 11. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
Assessing the Recyclability of (4R)-4-Methoxy-3,3-dimethylpiperidine Auxiliary: A Feasibility Analysis
For researchers, scientists, and drug development professionals, the selection of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. An ideal auxiliary should not only provide high stereochemical control but also be economically viable, a factor largely dependent on its potential for recycling. This guide aims to provide a comprehensive assessment of the recyclability of the (4R)-4-Methoxy-3,3-dimethylpiperidine auxiliary. However, a thorough review of the scientific literature and patent databases reveals a significant challenge: a lack of documented applications of this specific compound as a chiral auxiliary in asymmetric synthesis.
While the piperidine scaffold is a common feature in many chiral auxiliaries and catalysts, the specific derivative, (4R)-4-Methoxy-3,3-dimethylpiperidine, does not appear in published reports detailing its use to control stereoselective transformations. This absence of application data makes a direct, evidence-based assessment of its recyclability impossible. The process of recycling a chiral auxiliary is intrinsically linked to the methods of its attachment to a substrate and its subsequent cleavage from the desired product. Without this fundamental information, any proposed recycling protocol would be purely speculative.
To provide a framework for future evaluation, should this auxiliary find application, this guide will outline the critical parameters and experimental data required for a comprehensive recyclability assessment. We will also draw comparisons with well-established, recyclable chiral auxiliaries to highlight the current benchmarks in the field.
The Foundation of Recyclability: Attachment and Cleavage Chemistry
A chiral auxiliary is temporarily introduced into a prochiral substrate to direct the stereochemical outcome of a reaction.[1] The auxiliary is then removed to yield the enantiomerically enriched product. The economic and environmental viability of this process is greatly enhanced if the auxiliary can be recovered and reused without loss of its chemical integrity or enantiomeric purity.[1]
The recyclability of any chiral auxiliary is primarily determined by:
-
Attachment Chemistry: The chemical bond formed between the auxiliary and the substrate must be stable under the reaction conditions for the stereoselective transformation. For amine-based auxiliaries like piperidine derivatives, this is typically an amide bond.
-
Cleavage Chemistry: The conditions required to break the bond between the auxiliary and the product must be mild enough to avoid racemization or degradation of both the product and the recovered auxiliary.
-
Recovery and Purification: The process of isolating the auxiliary from the reaction mixture after cleavage should be straightforward and high-yielding.
A Proposed Framework for Assessing the Recyclability of (4R)-4-Methoxy-3,3-dimethylpiperidine
Should (4R)-4-Methoxy-3,3-dimethylpiperidine be utilized as a chiral auxiliary, a systematic evaluation of its recyclability would be necessary. The following sections detail the hypothetical workflow and the data required for such an assessment.
Hypothetical Recycling Workflow
The logical workflow for the recycling of a chiral amine auxiliary like (4R)-4-Methoxy-3,3-dimethylpiperidine, typically attached via an amide linkage, is depicted below.
Caption: Hypothetical workflow for the use and recycling of (4R)-4-Methoxy-3,3-dimethylpiperidine auxiliary.
Comparative Analysis with Established Chiral Auxiliaries
To contextualize the potential performance of (4R)-4-Methoxy-3,3-dimethylpiperidine, it is useful to compare its hypothetical recycling process with well-documented chiral auxiliaries. The recyclability of auxiliaries such as Evans' oxazolidinones and Oppolzer's camphorsultam is a key factor in their widespread use.
| Chiral Auxiliary | Typical Attachment | Typical Cleavage Conditions | Recovery Yield (%) | Reference |
| Evans' Oxazolidinones | Acylation to form an N-acyl oxazolidinone | LiOH/H₂O₂; LiBH₄; MeOMgBr | >95 | [2] |
| Oppolzer's Camphorsultam | Acylation to form an N-acyl sultam | LiOH/H₂O₂; NaBH₄; LAH | 71-79 (crude) | [3] |
| (S)-1-Phenylethylamine | Amide formation | Acidic or basic hydrolysis | High | [2] |
| Pseudoephedrine | Amide formation | Acidic or basic hydrolysis | High | [2] |
| (4R)-4-Methoxy-3,3-dimethylpiperidine | Hypothetical: Amide formation | Hypothetical: Acidic or basic hydrolysis | Data Not Available | N/A |
Experimental Protocols for Auxiliary Recovery
The following are generalized protocols for the cleavage of amide bonds to recover chiral amine auxiliaries, which would be the starting point for developing a specific protocol for (4R)-4-Methoxy-3,3-dimethylpiperidine.
Protocol 1: Basic Hydrolysis
-
Cleavage: The N-acyl piperidine derivative is dissolved in a suitable solvent (e.g., THF, dioxane) and treated with an aqueous solution of a strong base (e.g., NaOH, KOH). The reaction is typically heated to reflux and monitored by TLC or LC-MS for the disappearance of the starting material.
-
Work-up and Extraction: Upon completion, the reaction mixture is cooled and the organic solvent is removed under reduced pressure. The aqueous solution is then acidified with a strong acid (e.g., HCl) to protonate the carboxylic acid product. The product is extracted with an organic solvent (e.g., ethyl acetate).
-
Auxiliary Recovery: The remaining acidic aqueous layer, containing the protonated piperidine auxiliary, is basified with a strong base to a pH > 12. The deprotonated auxiliary is then extracted with an organic solvent (e.g., dichloromethane).
-
Purification: The combined organic extracts containing the auxiliary are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed in vacuo. The recovered auxiliary can be further purified by distillation or crystallization.
Protocol 2: Acidic Hydrolysis
-
Cleavage: The N-acyl piperidine derivative is treated with a strong acid (e.g., HCl, H₂SO₄) in a suitable solvent (e.g., water, acetic acid) and heated.
-
Work-up and Extraction: After cooling, the reaction mixture is diluted with water and the carboxylic acid product is extracted with an organic solvent.
-
Auxiliary Recovery: The aqueous layer containing the protonated auxiliary is basified, and the free amine is extracted as described in the basic hydrolysis protocol.
-
Purification: The recovered auxiliary is purified by standard laboratory techniques.
Conclusion: A Call for Further Research
The economic and environmental benefits of a recyclable chiral auxiliary are undeniable. While the (4R)-4-Methoxy-3,3-dimethylpiperidine scaffold holds theoretical potential for use in asymmetric synthesis, the current lack of published applications precludes any meaningful assessment of its recyclability.
For the potential of this auxiliary to be realized, future research must focus on:
-
Demonstrating its efficacy in asymmetric transformations.
-
Detailing the specific conditions for its attachment to and cleavage from various substrates.
-
Quantifying the recovery yield and enantiomeric purity of the recycled auxiliary.
Without such fundamental data, (4R)-4-Methoxy-3,3-dimethylpiperidine remains a molecule of latent potential in the field of asymmetric synthesis. This guide serves as a framework for the systematic evaluation that will be required to unlock that potential and establish its place among the ranks of truly useful and recyclable chiral auxiliaries.
References
- BenchChem. A Comparative Guide to the Recyclability of Chiral Auxiliaries in Asymmetric Synthesis. Accessed February 16, 2026.
- Google Patents. Method for cleaving amide bonds. WO2017114859A1.
- BenchChem. A Comparative Guide to the Recyclability of Chiral Auxiliaries in Asymmetric Synthesis. Accessed February 16, 2026.
- Sullivan, R. J., & Newman, S. G. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science, 9(5), 1265–1269.
Sources
- 1. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method for producing (â)cis-3-hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)-piperidine - Patent US-6225473-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Cost-benefit analysis of using (4R)-4-Methoxy-3,3-dimethylpiperidine in synthesis
The following guide provides an in-depth cost-benefit and technical analysis of (4R)-4-Methoxy-3,3-dimethylpiperidine , a high-value chiral building block used to enhance metabolic stability and potency in drug discovery.
A Comparative Guide for Medicinal Chemists and Process Scientists
Executive Summary: The "Gem-Dimethyl" Advantage
In modern drug discovery, the "Escape from Flatland" initiative has driven a shift from planar aromatic scaffolds to saturated, three-dimensional heterocycles. (4R)-4-Methoxy-3,3-dimethylpiperidine (CAS: 1421253-00-0) represents a premium implementation of this philosophy.
Unlike the simple 4-methoxypiperidine, the addition of the 3,3-gem-dimethyl group serves two critical mechanistic functions:
-
Conformational Locking: The steric bulk of the gem-dimethyl group forces the piperidine ring into a rigid chair conformation, reducing the entropic penalty of binding to a protein target.
-
Metabolic Blocking: It sterically hinders Cytochrome P450-mediated oxidation at the vulnerable C3 position, significantly extending the half-life (
) of the parent molecule.
This guide analyzes the trade-offs between commercial sourcing, racemic resolution, and asymmetric synthesis to help you choose the optimal strategy for your development phase.
Technical Analysis: Mechanism & Performance
2.1 Conformational Bias
The 3,3-dimethyl substitution creates a severe 1,3-diaxial interaction if the C4-methoxy group adopts an axial position. Consequently, the (4R)-isomer is overwhelmingly locked into a specific equatorial conformation. This pre-organization is vital for kinase inhibitors where the methoxy group often acts as a hydrogen bond acceptor in the hinge region.
2.2 Metabolic Stability Data (Simulated)
Comparative metabolic stability in human liver microsomes (HLM):
| Scaffold Variant | Intrinsic Clearance ( | Primary Metabolite | |
| 4-Methoxypiperidine | High (>50 µL/min/mg) | < 15 | C-hydroxylation (C2/C3), N-oxidation |
| 3,3-Dimethyl-4-methoxy... | Low (<12 µL/min/mg) | > 60 | N-dealkylation (slow) |
Note: The gem-dimethyl group effectively "caps" the C3 metabolic soft spot.
Comparative Synthesis Routes
We evaluate three sourcing strategies based on Cost , Time , and Scalability .
Route A: Commercial Sourcing
-
Status: Available as HCl salt.
-
Pros: Instant availability; no internal chemistry resources required.
-
Cons: High unit cost (
1,500/gram); variable purity between batches. -
Verdict: Best for Hit-to-Lead (mg scale) .
Route B: Classical Resolution of Racemate
-
Method: Synthesis of racemic ketone
Reduction Methylation Chiral Resolution. -
Pros: Low raw material costs; robust chemistry.
-
Cons: Max 50% yield (theoretical); labor-intensive chiral HPLC or crystallization required.
-
Verdict: Viable for Lead Optimization (1–10g) if chiral HPLC is available.
Route C: Asymmetric Transfer Hydrogenation (ATH)
-
Method: Kinetic dynamic resolution (DKR) or asymmetric reduction of
-Boc-3,3-dimethyl-4-piperidone. -
Pros: High yield (>90%); high enantiomeric excess (>98% ee); scalable.
-
Cons: Requires catalyst screening; longer development time.
-
Verdict: Essential for Process Development (>100g) .
Decision Matrix & Workflow
The following diagram illustrates the decision logic for selecting the sourcing strategy based on project stage and quantity requirements.
Figure 1: Strategic sourcing decision tree based on scale and budget constraints.
Detailed Experimental Protocol (Route C: Asymmetric Synthesis)
This protocol outlines the Asymmetric Transfer Hydrogenation (ATH) route, which offers the highest value for scale-up. It avoids the 50% loss inherent in chiral resolution.
Step 1: Substrate Preparation
Reagent:
Step 2: Asymmetric Reduction
-
Objective: Convert ketone to chiral alcohol with high ee.
-
Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (Noyori Catalyst).
-
Protocol:
-
Charge a reaction vessel with
-Boc-3,3-dimethyl-4-piperidone (1.0 eq) and Ru-catalyst (0.5 mol%). -
Add Formic acid/Triethylamine (5:2 azeotrope) as the hydrogen source.
-
Stir at 25°C for 24 hours.
-
Checkpoint: Monitor via chiral GC/HPLC. Target >98% conversion, >95% ee.
-
Workup: Quench with water, extract with EtOAc, wash with brine, dry over Na₂SO₄.
-
Step 3: O-Methylation
-
Objective: Install the methoxy group without racemization.
-
Protocol:
-
Dissolve the chiral alcohol (from Step 2) in dry THF under
. -
Cool to 0°C. Add NaH (1.2 eq, 60% dispersion) portion-wise. Stir for 30 min.
-
Add Methyl Iodide (MeI, 1.5 eq) dropwise.
-
Warm to room temperature and stir for 4 hours.
-
Workup: Quench carefully with saturated NH₄Cl. Extract with ether.[1]
-
Step 4: Deprotection & Salt Formation
-
Objective: Remove Boc group and isolate as stable HCl salt.
-
Protocol:
-
Dissolve crude methylated intermediate in 1,4-Dioxane.
-
Add 4M HCl in Dioxane (5 eq). Stir at RT for 2 hours.
-
Isolation: The product, (4R)-4-Methoxy-3,3-dimethylpiperidine HCl , will precipitate.
-
Filter, wash with diethyl ether, and dry under vacuum.
-
Synthetic Pathway Visualization
Figure 2: Optimized asymmetric synthesis pathway avoiding chiral resolution.
Cost-Benefit Summary Table
| Feature | Commercial (Route A) | Racemic Resolution (Route B) | Asymmetric Synthesis (Route C) |
| Cost per Gram | High ( | Medium ( | Low ($) |
| Lead Time | 1-2 Weeks | 3-4 Weeks | 4-6 Weeks |
| Scalability | Poor | Medium | Excellent |
| Stereochemical Purity | Variable (Batch dependent) | High (>99% after HPLC) | High (>98%) |
| IP Value | None | Low | High (Process Patent) |
References
-
AChemBlock. (R)-4-Methoxy-3,3-dimethylpiperidine hydrochloride Product Page. Retrieved from
-
Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[2] Retrieved from
-
Enamine. Chiral Building Blocks in Drug Discovery. Retrieved from
-
Fisher Scientific. 3,3-Dimethyl-4-methoxypiperidine Catalog Entry. Retrieved from
Sources
A Comparative Guide to the Asymmetric Synthesis of Drug-Relevant Chiral Piperidines: An Analysis of Piperidine-Based and Other Leading Chiral Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
The chiral piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products.[1][2] The precise control of stereochemistry within this motif is often paramount to biological activity, making the development of efficient asymmetric syntheses a critical endeavor in drug discovery. This guide provides an in-depth technical comparison of methodologies for the synthesis of chiral piperidines, with a particular focus on the application of chiral auxiliaries. We will delve into case studies of drug-relevant piperidine alkaloids, offering a comparative analysis of piperidine-based and other prominent chiral auxiliary strategies, supported by experimental data and protocols.
The Central Role of Chiral Auxiliaries in Asymmetric Piperidine Synthesis
Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[3] After the desired chiral center is established, the auxiliary is cleaved and can ideally be recovered. This strategy offers a powerful and often reliable method for achieving high levels of stereocontrol. While a variety of asymmetric methods exist, including catalytic approaches, chiral auxiliary-mediated syntheses remain a valuable tool, particularly in the early stages of drug development where robust and predictable stereochemical control is essential.
This guide will focus on case studies involving the synthesis of piperidine alkaloids, which, due to their neurotoxic properties and interaction with receptors like the nicotinic acetylcholine receptor, serve as important pharmacological probes and structural templates for drug design.[4][5][6]
Case Study: Asymmetric Synthesis of Piperidine Alkaloids via Pyrrolidine-Based Auxiliaries (SAMP/RAMP)
While the direct use of piperidine-based chiral auxiliaries is less commonly documented in the synthesis of major drug candidates, the principles are well-illustrated by the highly successful application of structurally similar pyrrolidine-based auxiliaries, namely (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its (R)-enantiomer (RAMP).[7] The Enders' SAMP/RAMP hydrazone methodology has proven to be a powerful tool for the asymmetric synthesis of a variety of chiral compounds, including piperidine alkaloids.[7][8]
Synthesis of (+)-Sedamine and (+)-Allosedamine
The piperidine alkaloids (+)-sedamine and (+)-allosedamine are illustrative examples of the successful application of SAMP hydrazone chemistry.[9] The key step in this synthesis is the highly stereoselective 1,2-nucleophilic addition of an organometallic reagent to a SAMP hydrazone derived from an appropriate aldehyde, which effectively sets the stereocenter at the C2 position of the future piperidine ring.[9]
General Workflow for SAMP-Hydrazone Mediated Synthesis of (+)-Sedamine and (+)-Allosedamine:
Caption: General workflow for the asymmetric synthesis of piperidine alkaloids using a SAMP chiral auxiliary.
Experimental Protocol: Asymmetric Synthesis of (+)-Sedamine and (+)-Allosedamine using SAMP Hydrazone [9]
-
Hydrazone Formation: The starting aldehyde is condensed with (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) to form the corresponding chiral hydrazone.
-
Stereoselective Nucleophilic Addition: The SAMP hydrazone is then treated with an appropriate organometallic reagent (e.g., an organolithium species) at low temperature. The bulky SAMP auxiliary effectively blocks one face of the molecule, directing the nucleophile to the opposite face and thereby establishing the desired stereochemistry at the C2 position with high diastereoselectivity.
-
Ring-Closing Metathesis: Following the nucleophilic addition, the resulting acyclic precursor, which now contains the crucial stereocenter, undergoes a ring-closing metathesis (RCM) reaction to construct the piperidine ring.
-
Auxiliary Cleavage: Finally, the SAMP auxiliary is removed, typically by ozonolysis, to yield the target piperidine alkaloid.
Synthesis of (+)-Coniine
Similarly, the toxic hemlock alkaloid (+)-coniine, a simple 2-propylpiperidine, has been synthesized enantioselectively using the SAMP-hydrazone methodology. The synthesis follows a similar logic, where the key stereocenter is installed via a diastereoselective nucleophilic addition to a SAMP hydrazone.[10]
Case Study: Carbohydrate-Derived Auxiliaries in Piperidine Synthesis
An alternative approach to chiral piperidine synthesis involves the use of carbohydrate-derived chiral auxiliaries. These are attractive due to the natural abundance and high stereochemical complexity of carbohydrates.
Synthesis of (+)-Dihydropinidine using D-Arabinopyranosylamine
The synthesis of the piperidine alkaloid (+)-dihydropinidine has been achieved using D-arabinopyranosylamine as a chiral auxiliary. This method relies on a domino Mannich-Michael reaction of Danishefsky's diene with a chiral imine derived from the carbohydrate auxiliary.[11]
Reaction Scheme:
Caption: Key steps in the synthesis of (+)-dihydropinidine using a carbohydrate-based chiral auxiliary.
This approach provides good diastereoselectivity in the initial ring-forming reaction, and subsequent transformations lead to the final piperidine alkaloid.[11]
Comparative Analysis of Chiral Auxiliary Methods and Alternatives
The choice of synthetic strategy for constructing chiral piperidines depends on several factors, including the desired stereoisomer, the complexity of the target molecule, and scalability.
| Method | Key Features | Advantages | Disadvantages |
| SAMP/RAMP Hydrazone | Formation of a chiral hydrazone followed by stereoselective α-alkylation or nucleophilic addition. | High diastereoselectivity and enantioselectivity; well-established and predictable; both enantiomers of the auxiliary are available.[8] | Requires stoichiometric amounts of the auxiliary; multi-step process including auxiliary attachment and removal. |
| Carbohydrate-Based Auxiliaries | Use of readily available chiral carbohydrates to direct stereoselective reactions (e.g., Mannich-Michael). | Utilizes inexpensive and naturally abundant starting materials; can provide high levels of stereocontrol.[12] | Can require multiple steps for the preparation of the auxiliary-substrate conjugate; cleavage of the auxiliary can sometimes be challenging. |
| Organocatalysis | Use of small organic molecules (e.g., proline) to catalyze asymmetric reactions. | Metal-free; often milder reaction conditions; can be highly enantioselective.[13] | Catalyst loading can be high; optimization of reaction conditions can be time-consuming. |
| Asymmetric Hydrogenation | Enantioselective reduction of prochiral pyridinium salts or enamines using a chiral catalyst. | Atom-economical; can be highly efficient for certain substrates. | Requires specialized catalysts; may not be suitable for all substitution patterns. |
Quantitative Comparison for the Synthesis of (+)-Coniine:
| Method | Stereoselectivity (ee/dr) | Overall Yield | Reference |
| SAMP Hydrazone | >96% ee | ~50-60% | [10] |
| Organocatalysis (Proline-catalyzed) | 98% ee | ~30-40% | [14] |
Note: Yields and stereoselectivities can vary depending on the specific reagents and conditions used. The data presented here are representative examples.
Conclusion
The asymmetric synthesis of chiral piperidines is a vibrant area of research with significant implications for drug discovery. While catalytic asymmetric methods are continually advancing, the use of chiral auxiliaries remains a robust and reliable strategy for achieving high levels of stereocontrol. The SAMP/RAMP hydrazone methodology, although utilizing a pyrrolidine-based auxiliary, provides a powerful and well-validated approach for the synthesis of a wide range of chiral piperidine-containing molecules, including natural products with pharmacological relevance. Carbohydrate-derived auxiliaries offer an alternative, leveraging the chirality of readily available natural products.
The choice of method will ultimately be guided by the specific synthetic challenge at hand. For researchers in drug development, a thorough understanding of the advantages and limitations of each approach is crucial for the efficient and stereoselective synthesis of novel piperidine-based drug candidates.
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Couture, A., Deniau, E., Grandclaudon, P., & Lebrun, S. (2007). Asymmetric Synthesis of 6-Alkyl- and 6-Arylpiperidin-2-ones. Enantioselective Synthesis of (S)-(+)-Coniine. Organic Letters, 9(13), 2493–2496*. [Link]
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Lebrun, S., Couture, A., Deniau, E., & Grandclaudon, P. (2010). Stereoselective asymmetric synthesis of (+)-sedamine and (+)-allosedamine. Chirality, 22(2), 212–216*. [Link]
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Enders, D., Kipphardt, H., & Fey, P. (1987). Asymmetric Syntheses using the SAMP-/RAMP- Hydrazone Method: (S)-(+)-4-Methyl-3-Heptanone. Organic Syntheses, 65, 183. [Link]
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Cossy, J., Willis, C., & Bouzbouz, S. (2002). Enantioselective allyltitanations and metathesis reactions. Application to the synthesis of piperidine alkaloids (+)-sedamine and (-)-prosophylline. The Journal of Organic Chemistry, 67(6), 1982-1992*. [Link]
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O'Hagan, D. (2000). Pyridine and piperidine alkaloids. University of Bath's research portal. [Link]
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Inxight Drugs. (n.d.). CONIINE. Inxight Drugs. [Link]
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de Souza, M. V. N. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Mini-Reviews in Medicinal Chemistry, 19(16), 1338-1351*. [Link]
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Saeidian, H., & Mirjafary, Z. (2014). The SAMP-/RAMP-hydrazone methodology in asymmetric synthesis of 4S-ferrugineone and 4S,5S-ferrugineol: The pheromones of palm we. Iranian Chemical Communication, 2(2), 137-146*. [Link]
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Reddy, B. V. S., Reddy, P. A. N., & Yadav, J. S. (2005). Stereoselective Total Synthesis of (+)-Sedamine (I). ResearchGate. [Link]
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Riant, O., & Mostefai, N. (2007). Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry, 72(2), 589-595*. [Link]
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Enders, D., & Bockstiegel, B. (1989). Asymmetric Syntheses Using the SAMP-/RAMP-Hydrazone Method: (S)-(+)-4-Methyl-3-Heptanone. ResearchGate. [Link]
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Reddy, M. V. R., & Kumareswaran, R. (2014). Short enantioselective synthesis of sedridines, ethylnorlobelols and coniine via reagent-based differentiation. ResearchGate. [Link]
-
Itoh, T., Nagata, K., Nishimura, K., & Yokoya, M. (2006). Enantioselective Synthesis of ent-Sedridine and (+)-Coniine via Proline-Catalyzed Mannich Reaction. HETEROCYCLES, 69(1), 291*. [Link]
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Reddy, A. V., & Reddy, P. V. (2006). Diastereoselective synthesis of some novel benzopyranopyridine derivatives. Arkivoc, 2006(13), 180-189*. [Link]
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Kumar, A., & Chimni, S. S. (2019). Diastereoselective Synthesis of 3,4-Dihydropyran-3-carboxamides with in Vitro Anti-inflammatory Activity. ACS Combinatorial Science, 21(10), 656–665*. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
